
2-(2-bromo-4-chlorophenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Bromo-4-chlorophenyl)-N-methylacetamide (BCPM) is a synthetic compound derived from the reaction of bromoacetamide and 4-chlorobenzaldehyde. It has a wide range of applications and can be used in a variety of scientific research projects. BCPM is a versatile compound that can be used as a reagent in the synthesis of other compounds, as a catalyst in chemical reactions, and as an inhibitor of enzymes. BCPM has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
Hepatoprotection
A study investigated the hepatoprotective activity of a structurally similar compound, 3-bromo-6-(4-chlorophenyl)-4-methylthio-2H-pyran-2-one, in rats. This compound showed significant protection against liver injury induced by substances like carbon tetrachloride, paracetamol, and thioacetamide (Tripathi et al., 2003).
Synthesis Protocols
Research has been conducted on the synthesis of ketamine, which shares a similar structure with the compound . A study developed a new protocol for ketamine synthesis using hydroxy ketone intermediates, demonstrating the potential for synthesizing related compounds (Zekri et al., 2020).
Cyclization Processes
The preparation of Tetrahydroisoquinoline-3-ones via cyclization of phenyl acetamides, including compounds similar to 2-(2-bromo-4-chlorophenyl)-N-methylacetamide, has been explored. This highlights its potential use in organic synthesis (Yang et al., 2014).
Molecular Conformation Studies
A study on halogenated C,N-diarylacetamides, which are structurally related to the compound, focused on their molecular conformations and supramolecular assembly. This research could be relevant for understanding the physical and chemical properties of 2-(2-bromo-4-chlorophenyl)-N-methylacetamide (Nayak et al., 2014).
Therapeutic Applications
A novel anilidoquinoline derivative, structurally related to the compound , was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The study found significant antiviral and antiapoptotic effects, suggesting potential therapeutic applications (Ghosh et al., 2008).
Insecticidal Potential
Phenoxyacetamide derivatives, including N-(4-chlorophenyl)-2-phenoxyacetamide, were synthesized and tested as potential insecticidal agents. This indicates the potential use of similar compounds in pest control (Rashid et al., 2021).
properties
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-12-9(13)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZZABPSMJYHCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenyl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


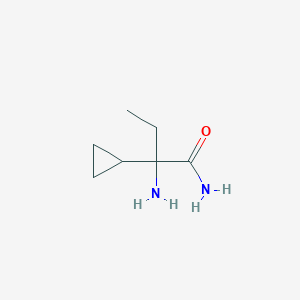
![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)

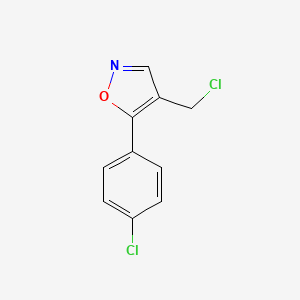
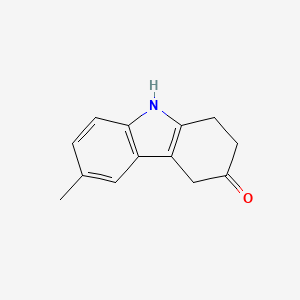

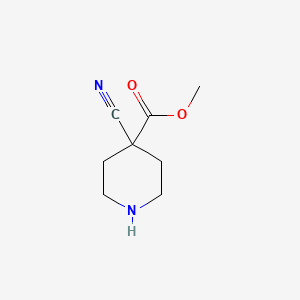
![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)
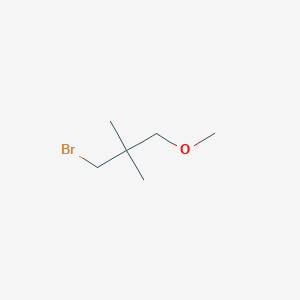
![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)
